The synthesis of gallium ditelluride can be accomplished through various methods, including:
Gallium ditelluride exhibits a layered structure that can be classified under the monoclinic crystal system. The molecular arrangement allows for strong covalent bonding within layers and weaker van der Waals interactions between layers.
High-resolution transmission electron microscopy and X-ray diffraction techniques are often employed to analyze the structural integrity and crystallinity of synthesized samples .
Gallium ditelluride can participate in various chemical reactions:
These reactions are significant for applications in electronics and catalysis .
The mechanism of action of gallium ditelluride primarily relates to its electronic properties:
Density functional theory calculations are often utilized to predict its electronic band structure and optimize its performance in device applications .
Gallium ditelluride possesses several notable physical and chemical properties:
These properties make gallium ditelluride an attractive candidate for various technological applications .
Gallium ditelluride has diverse applications across several fields:
The monoclinic phase (α-GaTe) is the thermodynamically stable polymorph under ambient conditions. Its crystal structure (space group C2/m) features distinctive quadruple-layer slabs perpendicular to the b-axis. Within each slab, gallium atoms exhibit a unique coordination environment: each gallium atom forms three covalent bonds with tellurium atoms and one direct gallium-gallium bond (2.43 Å in length), resulting in tetrahedral coordination geometry [1]. This arrangement creates Ga₂⁴⁺ dimeric units sandwiched between Te²⁻ layers, establishing an ionic-covalent bonding framework within the layers. The stacking sequence involves significant distortion from ideal hexagonal symmetry, leading to a zigzag arrangement of atoms across the van der Waals gaps. This distorted configuration creates anisotropic in-plane properties and influences inter-layer interactions [2].
The hexagonal polymorph (β-Gallium Telluride) represents a metastable phase typically synthesized through non-equilibrium processes such as low-pressure metal organic chemical vapor deposition (MOCVD) using precursors like (t-butylgallium(μ₃-Tellurium))₄ [1]. This phase adopts a more symmetrical layered structure (space group P6₃/mmc) with an ideal hexagonal arrangement within the planes. Despite its higher symmetry, β-Gallium Telluride is thermodynamically metastable relative to the monoclinic phase, with an energy difference of approximately 8 meV/atom [2]. When subjected to thermal annealing at temperatures around 500°C, β-Gallium Telluride undergoes irreversible transformation into the monoclinic phase. This conversion occurs through a reconstructive phase transition mechanism involving bond breaking and reformation, as the metastable structure relaxes toward thermodynamic stability [1] [3].
Gallium Telluride exhibits complex phase behavior under external stimuli. Temperature-induced transitions occur not only between hexagonal and monoclinic phases but also within thickness-confined systems. When bulk monoclinic Gallium Telluride is mechanically exfoliated to few-layer thicknesses, a spontaneous transformation to hexagonal structure occurs, with Raman spectroscopy indicating a critical thickness threshold for this transformation [3]. Theoretical analyses suggest this thickness-dependent phase stability arises from the competition between surface energy (dominant in thin layers) and inter-layer interactions (dominant in bulk). First-principles calculations propose a two-stage transformation pathway: monoclinic → tetragonal → hexagonal [3]. Under high pressure, Gallium Telluride undergoes additional phase transitions, with the monoclinic structure exhibiting anisotropic compressibility due to its low crystal symmetry. The b-axis (perpendicular to the layers) demonstrates higher compressibility than the in-plane directions, reflecting the relative weakness of inter-layer van der Waals forces compared to intra-layer covalent bonds [1] [6].
Table 1: Characteristics of Gallium Telluride Polymorphs
Property | Monoclinic α-Gallium Telluride | Hexagonal β-Gallium Telluride |
---|---|---|
Space Group | C2/m (No. 12) | P6₃/mmc (No. 194) |
Stability | Thermodynamically stable (bulk) | Metastable |
Ga–Ga Bond Length | 2.43 Å | Slightly elongated (~2.45 Å) |
Inter-layer Distance | ~5.0 Å | 4.77 Å |
Formation Energy | 0 meV/atom (reference) | +8 meV/atom higher than α-phase |
Synthesis Method | Direct element reaction, Bridgman growth | Low-pressure MOCVD |
Transformation | Stable up to melting point (824°C) | Converts to α-phase at ~500°C |
The exceptional mechanical and electronic properties of Gallium Telluride originate from its anisotropic bonding architecture. Within each layer, strong covalent interactions dominate. Each gallium atom forms three polar-covalent bonds with neighboring tellurium atoms (Gallium–Tellurium bond length ≈ 2.6–2.7 Å), characterized by significant electron density accumulation along the bond axes. Crucially, gallium atoms also pair via direct gallium–gallium bonds (2.43–2.45 Å), forming Ga₂⁴⁺ dimeric units aligned parallel to the a-axis in the monoclinic structure [1] [4]. These unusually short gallium–gallium bonds are a defining feature, contributing substantially to the layer's mechanical integrity and electronic band structure. Density functional theory (DFT) calculations reveal significant electron density between the bonded gallium atoms, confirming covalent character. The bonding network results in a puckered two-dimensional sheet where the gallium–gallium bonds create a directional framework enhancing in-plane stiffness along specific crystallographic directions [2] [6].
Adjacent quadruple-layer slabs in Gallium Telluride interact primarily through van der Waals forces, creating the characteristic cleavage planes. However, detailed quantum chemical analysis via crystal orbital Hamilton population (COHP) reveals non-negligible covalent contributions between tellurium atoms across the van der Waals gap, particularly in the monoclinic phase where inter-layer Tellurium–Tellurium distances measure ~3.88 Å [2]. These interactions, though weaker than intra-layer bonds, significantly influence mechanical behavior. Unlike many van der Waals materials that cleave easily, Gallium Telluride exhibits remarkable deformability and resistance to fracture. This arises from two factors: 1) the strong in-plane covalent network (especially gallium–gallium bonds) maintains structural integrity during deformation, and 2) the inter-layer Tellurium–Tellurium interactions impede easy cleavage, promoting inter-layer sliding instead of fracture [2]. Sliding mechanics are highly anisotropic due to the monoclinic distortion; the energy barrier for inter-layer slip varies significantly (up to 40%) depending on the direction within the ac-plane. This anisotropic slip barrier, coupled with the relatively low cleavage energy between layers (≈0.3 J/m²), enables plastic deformability under mechanical stress, a rare property among inorganic semiconductors [2] [7]. Ultrafast electron diffraction studies have further revealed coherent lattice wobbling involving out-of-phase oscillations of Friedel pairs, indicating complex inter-layer dynamics upon excitation [7].
The crystal structure of monoclinic Gallium Telluride is characterized by its low symmetry and pronounced anisotropy in lattice parameters. Experimental determinations via X-ray diffraction report unit cell parameters: a ≈ 4.16 Å, b ≈ 9.34 Å, c ≈ 10.86 Å, with angles α = γ = 90° and β ≈ 106.05° [4]. Alternative measurements report a = 6.08 Å, b = 10.53 Å, c = 13.58 Å, β = 107.204° [6], reflecting variations depending on growth conditions and measurement techniques. The significant deviation of the β angle from 90° underscores the monoclinic distortion. The unit cell contains 24 atoms (12 Gallium and 12 Tellurium). The hexagonal polymorph exhibits higher symmetry with lattice parameters a = b ≈ 4.0 Å and c ≈ 17.1 Å (space group P6₃/mmc), containing 8 atoms per unit cell [1] [2]. Structural anisotropy is quantified by the in-plane lattice parameter ratio (b/a ≈ 2.24 in monoclinic) and the angular distortion. This anisotropy manifests in strongly direction-dependent properties:
Table 2: Lattice Parameters of Gallium Telluride Polymorphs
Parameter | Monoclinic α-Gallium Telluride (Refined) | Monoclinic α-Gallium Telluride (Alternative) | Hexagonal β-Gallium Telluride |
---|---|---|---|
a (Å) | 4.16 | 6.08 | ~4.00 |
b (Å) | 9.34 | 10.53 | ~4.00 (a-axis) |
c (Å) | 10.86 | 13.58 | ~17.1 |
α (°) | 90 | 90 | 90 |
β (°) | 106.05 | 107.204 | 90 |
γ (°) | 90 | 90 | 120 |
Space Group | C2/m | C2/m | P6₃/mmc |
Atoms per Unit Cell | 24 (12 Ga, 12 Te) | 24 (12 Ga, 12 Te) | 8 (4 Ga, 4 Te) |
Inter-layer Gap | ~5.0 Å | ~5.0 Å | 4.77 Å |
The intricate interplay between covalent intra-layer bonding and anisotropic inter-layer interactions defines the unique structural and mechanical identity of Gallium Telluride. Its polymorphism, governed by synthesis conditions and external stimuli, provides a rich platform for tailoring materials properties for specific technological applications, particularly in flexible electronics and anisotropic optoelectronics. The deformability arising from its bonding architecture offers a pathway toward durable, flexible semiconductor devices.
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